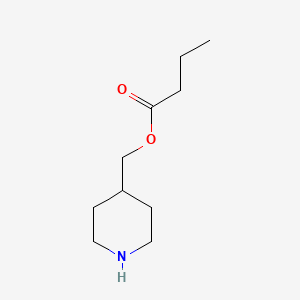

(Piperidin-4-yl)methyl butanoate

Description

Structure

3D Structure

Properties

CAS No. |

831169-56-3 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

piperidin-4-ylmethyl butanoate |

InChI |

InChI=1S/C10H19NO2/c1-2-3-10(12)13-8-9-4-6-11-7-5-9/h9,11H,2-8H2,1H3 |

InChI Key |

SIFZKUWPCAUHMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation Strategies for Piperidin 4 Yl Methyl Butanoate

Direct Esterification Routes and Catalytic Approaches

Direct esterification involves the reaction of (piperidin-4-yl)methanol with butanoic acid to form the desired ester, (Piperidin-4-yl)methyl butanoate, and water as a byproduct. To drive this equilibrium-limited reaction towards the product, various catalytic and reaction strategies are employed.

Fischer Esterification Variants and Optimization

The Fischer-Speier esterification is a classic and widely used method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. chemistrysteps.comathabascau.camasterorganicchemistry.com In the context of preparing this compound, this would involve the reaction of (piperidin-4-yl)methanol with butanoic acid.

The reaction mechanism begins with the protonation of the carbonyl oxygen of butanoic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequently, the nucleophilic oxygen atom of (piperidin-4-yl)methanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

To optimize the yield of this compound, several strategies can be implemented according to Le Châtelier's principle. chemistrysteps.com One common approach is to use an excess of one of the reactants, typically the less expensive one. Another crucial technique is the removal of water as it is formed, which shifts the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus or by the addition of a dehydrating agent. masterorganicchemistry.com

Table 1: Typical Reaction Conditions for Fischer Esterification of (Piperidin-4-yl)methanol and Butanoic Acid

| Parameter | Condition | Purpose |

| Reactants | (Piperidin-4-yl)methanol, Butanoic Acid | Starting materials for the ester |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | To protonate the carboxylic acid and accelerate the reaction |

| Solvent | Toluene (B28343), Hexane (to facilitate azeotropic removal of water) or excess butanoic acid | To dissolve reactants and facilitate heat transfer |

| Temperature | Reflux | To provide the necessary activation energy for the reaction |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium |

| Work-up | Neutralization with a weak base (e.g., NaHCO₃ solution), extraction, and purification (e.g., distillation or chromatography) | To isolate and purify the final ester product |

Use of Dehydrating Agents and Acidic Catalysts

In addition to using an excess of a reactant, the removal of water is a key factor in driving the Fischer esterification to completion. athabascau.ca Dehydrating agents can be employed directly in the reaction mixture to sequester the water as it is formed. Common dehydrating agents include anhydrous salts like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

The choice of the acidic catalyst is also critical. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions such as dehydration of the alcohol or charring, especially at high temperatures. chemistrysteps.com Alternative acidic catalysts include p-toluenesulfonic acid (p-TsOH), which is a solid and can be easier to handle, or acidic ion-exchange resins, which can be easily filtered off at the end of the reaction, simplifying the purification process.

Enzyme-Catalyzed Esterification for Stereoselectivity

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for ester synthesis. Lipases are a class of enzymes that are particularly effective in catalyzing esterification reactions in non-aqueous media. The use of a lipase (B570770), such as Candida antarctica lipase B (CALB), could potentially be employed for the synthesis of this compound.

One of the significant advantages of enzymatic esterification is the potential for stereoselectivity. If a chiral piperidine (B6355638) precursor were used, a lipase could selectively acylate one enantiomer, leading to a kinetic resolution and the production of an enantiomerically enriched ester. The reaction conditions for enzymatic esterification are typically milder than those for chemical methods, often proceeding at or near room temperature and at neutral pH, which can help to prevent side reactions.

Transesterification Pathways

Transesterification is another important route for the synthesis of esters. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to produce a new ester and a new alcohol. For the synthesis of this compound, this would typically involve reacting a simple butanoate ester, such as methyl butanoate or ethyl butanoate, with (piperidin-4-yl)methanol.

Base-Catalyzed Transesterification

Base-catalyzed transesterification is a common and efficient method for preparing esters. The reaction is typically catalyzed by strong bases such as sodium methoxide (B1231860) or sodium ethoxide. The mechanism involves the deprotonation of the alcohol ((piperidin-4-yl)methanol in this case) by the base to form a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the starting ester (e.g., methyl butanoate), forming a tetrahedral intermediate. The intermediate then collapses, eliminating the original alkoxy group (methoxide in this example) to yield the desired ester, this compound.

To drive the equilibrium towards the product, it is common to use a large excess of the reactant alcohol, (piperidin-4-yl)methanol, or to remove the lower-boiling alcohol byproduct (e.g., methanol) by distillation.

Table 2: Typical Reaction Conditions for Base-Catalyzed Transesterification

| Parameter | Condition | Purpose |

| Reactants | Methyl butanoate (or another alkyl butanoate), (Piperidin-4-yl)methanol | Starting ester and alcohol |

| Catalyst | Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt), Potassium carbonate (K₂CO₃) | To generate the nucleophilic alkoxide |

| Solvent | Excess (piperidin-4-yl)methanol or an inert solvent like THF or Dioxane | To dissolve reactants |

| Temperature | Room temperature to reflux | To control the reaction rate |

| Reaction Time | Several hours | To allow the reaction to proceed to completion |

| Work-up | Neutralization of the catalyst, removal of solvent and excess alcohol, and purification | To isolate the final product |

Enzymatic Transesterification for Green Synthesis

Similar to direct esterification, transesterification can also be effectively catalyzed by enzymes, particularly lipases. Enzymatic transesterification offers a more environmentally friendly approach to synthesizing this compound. The reaction can be carried out under mild conditions, often without the need for organic solvents, which reduces waste and potential environmental impact.

In this process, a lipase would catalyze the transfer of the butyryl group from a donor ester, such as vinyl butanoate (which is often used as an irreversible acyl donor), to (piperidin-4-yl)methanol. The use of enzymes can also offer high selectivity, minimizing the formation of byproducts.

Novel Synthetic Routes and Process Development

While specific literature detailing the synthesis of this compound is not extensively published, its preparation can be accomplished by applying established and innovative synthetic methodologies. The primary challenge in its synthesis lies in the chemoselective acylation of the primary hydroxyl group of (piperidin-4-yl)methanol in the presence of the nucleophilic secondary amine within the piperidine ring. Direct esterification is often complicated by competitive N-acylation, leading to amide formation. Therefore, advanced strategies often involve either N-protection or highly selective reaction conditions.

A robust and widely applicable method for synthesizing esters under mild conditions involves the use of activated carboxylic acid derivatives. This approach circumvents the harsh acidic conditions and high temperatures of traditional Fischer esterification, which can be detrimental to sensitive substrates. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of this compound, this strategy typically involves reacting (piperidin-4-yl)methanol with an activated form of butanoic acid, such as an acyl halide or anhydride (B1165640).

A critical consideration is the secondary amine of the piperidine ring, which can compete with the hydroxyl group in reacting with the acylating agent. To ensure selective O-acylation, a common strategy is the temporary protection of the piperidine nitrogen. Groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are frequently used. The synthesis, therefore, becomes a multi-step process:

N-Protection: Reaction of (piperidin-4-yl)methanol with an agent like di-tert-butyl dicarbonate (B1257347) (Boc)₂O or benzyl (B1604629) chloroformate (Cbz-Cl) to yield the N-protected intermediate.

Esterification: The N-protected alcohol is then reacted with an activated butanoic acid derivative.

Deprotection: Removal of the protecting group (e.g., using an acid like trifluoroacetic acid (TFA) for Boc) to yield the final product. nih.gov

The table below summarizes common activated butanoic acid derivatives and typical conditions for the esterification step.

| Activating Agent | Structure | Typical Reaction Conditions |

| Butanoyl Chloride | CH₃(CH₂)₂COCl | Anhydrous aprotic solvent (e.g., DCM, THF), tertiary amine base (e.g., Et₃N, DIPEA), 0 °C to room temperature. |

| Butanoic Anhydride | (CH₃(CH₂)₂CO)₂O | Aprotic solvent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), room temperature. |

One-pot syntheses are highly valued in process development for their efficiency, reduced waste, and lower operational costs. researchgate.net Such procedures combine multiple reaction steps into a single operation without the need for isolating intermediates. For this compound, a one-pot approach could involve the in situ activation of butanoic acid in the presence of N-protected (piperidin-4-yl)methanol.

This is typically achieved using peptide coupling agents. In this scenario, butanoic acid, the N-protected alcohol, and the coupling agent are mixed in a suitable solvent. The coupling agent activates the carboxylic acid, which then readily reacts with the alcohol to form the ester under mild conditions. This method avoids the need to pre-synthesize and handle the often-unstable activated acid derivatives like acyl chlorides. researchgate.net

Common coupling agents and the conditions for these one-pot esterifications are outlined in the following table.

| Coupling Agent | Abbreviation | Typical Reaction Conditions |

| N,N'-Dicyclohexylcarbodiimide | DCC | Often used with an acyl-transfer catalyst like DMAP. Forms a dicyclohexylurea (DCU) precipitate. researchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble carbodiimide, simplifying byproduct removal. Often used with HOBt or DMAP. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but produces a carcinogenic byproduct (HMPA). |

| N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | A common, efficient peptide coupling agent used with a non-nucleophilic base like DIPEA in solvents like DMF. nih.gov |

| Carbonyl diimidazole | CDI | Activates the carboxylic acid by forming an acylimidazolide intermediate. nih.gov |

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior heat and mass transfer, enhanced safety, and potential for automation and scalability. scirp.org The synthesis of esters, including those derived from amino alcohols, has been successfully adapted to flow processes. mdpi.comnih.gov

A conceptual continuous flow process for this compound could be designed as follows: Two streams, one containing N-Boc-(piperidin-4-yl)methanol and a base in a suitable solvent, and another containing butanoyl chloride in the same solvent, are pumped and combined in a T-mixer. The resulting stream then passes through a heated coil reactor where the reaction occurs. The residence time in the reactor is controlled by the flow rate and the reactor volume. The output stream containing the N-protected product can then be collected or directed into a subsequent in-line purification or deprotection module.

Enzymatic catalysis can also be integrated into flow systems. A reactor packed with an immobilized lipase could catalyze the esterification between (piperidin-4-yl)methanol and butanoic acid under mild, environmentally friendly conditions. mdpi.com

Key parameters for a hypothetical flow synthesis are presented below.

| Parameter | Description | Example Value |

| Reactor Type | Microreactor, Packed-Bed Reactor | PFA or PTFE tubing coil; Column packed with immobilized catalyst. |

| Reactants | N-Boc-(piperidin-4-yl)methanol, Butanoyl Chloride | 0.1 M solutions in acetonitrile (B52724). |

| Flow Rate | Rate at which reactants are pumped | 0.1 - 1.0 mL/min. mdpi.com |

| Temperature | Temperature of the reactor coil | 25 - 80 °C. |

| Residence Time | Time reactants spend in the heated zone | 5 - 30 minutes. mdpi.com |

| Quenching | In-line addition of a quenching solution | Aqueous base to neutralize excess acylating agent. |

Purification and Isolation Techniques in Preparative Chemistry

The purification of this compound is critical for obtaining a high-purity final product. The presence of the basic piperidine nitrogen (pKa ~11.2) wikipedia.orgnih.gov necessitates specific techniques compared to neutral esters.

Liquid-Liquid Extraction: Acid-base extraction is a highly effective primary purification step. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The basic product will be protonated and move into the aqueous phase, while non-basic impurities remain in the organic layer. The aqueous layer is then separated, washed with fresh organic solvent, and subsequently basified (e.g., with NaOH or Na₂CO₃) to deprotonate the product. The now neutral, organic-soluble ester can be extracted back into a fresh organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). This process effectively removes unreacted starting materials and byproducts.

Chromatography: Flash column chromatography is a standard technique for high-purity isolation. rsc.org Due to the basicity of the piperidine nitrogen, tailing can occur on standard silica (B1680970) gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) (~1-2%), to the eluent system (e.g., hexane/ethyl acetate). Alternatively, chromatography can be performed on deactivated or basic alumina. Reverse-phase chromatography (C8 or C18) with buffered mobile phases (e.g., water/acetonitrile with formic acid or ammonia) is another powerful purification method.

Distillation: If the compound is thermally stable, vacuum distillation can be an excellent method for purification, particularly for larger quantities where chromatography is less practical. The reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.

A summary of these techniques is provided in the table below.

| Technique | Principle | Application Notes |

| Acid-Base Extraction | Separation based on the differential solubility of the basic compound and neutral/acidic impurities in aqueous and organic phases at varying pH. | Highly effective for initial cleanup and removal of major impurities. |

| Flash Column Chromatography | Separation based on polarity differences. | Use of basic modifiers (e.g., Et₃N) in the eluent is often required with silica gel to obtain good peak shape. rsc.org |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Suitable for thermally stable liquids on a larger scale. |

Chemical Reactivity and Transformation Pathways of Piperidin 4 Yl Methyl Butanoate

Hydrolytic Stability and Degradation Mechanisms

The stability of the ester bond in (Piperidin-4-yl)methyl butanoate is a critical factor in its chemical profile. Hydrolysis, the cleavage of this bond by water, results in the formation of (Piperidin-4-yl)methanol and butanoic acid. The rate of this degradation process is significantly influenced by pH and the presence of catalysts.

pH-Dependent Hydrolysis Kinetics

The hydrolysis of esters is subject to both acid and base catalysis. rsc.orgresearchgate.net Under acidic conditions, protonation of the carbonyl oxygen of the ester group enhances its electrophilicity, making it more susceptible to nucleophilic attack by water. rsc.org Conversely, under basic conditions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate salt and the alcohol. rsc.org

The pH-rate profile for the hydrolysis of this compound is expected to exhibit a "U" shape, characteristic of many esters. researchgate.net This indicates that the hydrolysis rate is at its minimum at a near-neutral pH and increases at both acidic and basic pH values. The secondary amine of the piperidine (B6355638) ring, being basic, can also participate in the reaction. At acidic pH, the piperidine nitrogen will be protonated, which may influence the electronic environment of the ester group and potentially affect the hydrolysis rate.

Catalysis of Ester Hydrolysis

The hydrolysis of the ester in this compound can be accelerated by various catalysts.

Acid Catalysis: Strong mineral acids such as hydrochloric acid or sulfuric acid can serve as catalysts for the hydrolysis reaction, which is the reverse of Fischer esterification. rsc.org

Base Catalysis (Saponification): Bases like sodium hydroxide or potassium hydroxide effectively catalyze the hydrolysis, a process known as saponification. This reaction is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. rsc.org

Enzymatic Catalysis: Enzymes, particularly esterases such as pig liver esterase (PLE), are known to catalyze the enantioselective hydrolysis of racemic piperidine carboxylic acid esters. cdnsciencepub.com This suggests that enzymatic methods could potentially be employed for the stereoselective hydrolysis of this compound if a chiral center is present or introduced.

Derivatization and Functionalization Strategies

The presence of both an ester and a secondary amine allows for a wide range of chemical modifications to this compound.

Reactions Involving the Ester Moiety

The butanoate ester group can be transformed into other functional groups through several common reactions.

Transesterification: This reaction involves the conversion of the butanoate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield (Piperidin-4-yl)methyl methanolate and butanol.

Amidation: The ester can be converted to an amide by reaction with an amine. This typically requires heating or the use of a catalyst. For instance, reaction with ammonia (B1221849) would produce (Piperidin-4-yl)methyl acetamide (B32628) and butanol.

Reduction: The ester can be reduced to the corresponding primary alcohol, (Piperidin-4-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Grignard Reaction: Reaction with Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol, where two identical 'R' groups from the Grignard reagent are added to the carbonyl carbon.

An illustrative table of these transformations is provided below.

| Reaction | Reagent(s) | Product(s) |

| Transesterification | R'OH, H⁺ or OH⁻ | (Piperidin-4-yl)methyl R'-oate + Butanol |

| Amidation | R'NH₂, heat | (Piperidin-4-yl)methyl acetamide + Butanol |

| Reduction | LiAlH₄, then H₂O | (Piperidin-4-yl)methanol |

| Grignard Reaction | 1. R'MgX 2. H₃O⁺ | 2-(Piperidin-4-yl)-1,1-di(R')ethanol |

Transformations at the Piperidine Nitrogen (e.g., N-alkylation, N-acylation)

The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo various functionalization reactions.

N-Alkylation: This involves the introduction of an alkyl group onto the piperidine nitrogen. This can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. dtic.mil

N-Acylation: An acyl group can be introduced at the piperidine nitrogen by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.net For example, reaction with acetyl chloride would yield N-acetyl-(Piperidin-4-yl)methyl butanoate.

A table summarizing these N-functionalization reactions is presented below.

| Reaction | Reagent(s) | Product |

| N-Alkylation | R-X (Alkyl Halide), Base | N-Alkyl-(Piperidin-4-yl)methyl butanoate |

| N-Alkylation (Reductive Amination) | RCHO (Aldehyde), Reducing Agent | N-Alkyl-(Piperidin-4-yl)methyl butanoate |

| N-Acylation | RCOCl (Acyl Chloride), Base | N-Acyl-(Piperidin-4-yl)methyl butanoate |

| N-Acylation | (RCO)₂O (Acid Anhydride), Base | N-Acyl-(Piperidin-4-yl)methyl butanoate |

Modifications of the Piperidine Ring System

The piperidine ring itself can be a scaffold for further chemical modifications, although these transformations are generally more complex than reactions at the nitrogen or ester group. Methods for the functionalization of pre-existing piperidine rings have been developed, including dehydrogenation to form the corresponding pyridine (B92270) derivative, or ring-opening reactions under specific conditions. nih.govwhiterose.ac.uk More advanced strategies might involve C-H activation to introduce substituents directly onto the carbon skeleton of the piperidine ring. However, these reactions would need to be carefully controlled to avoid side reactions involving the ester and amine functionalities.

Advanced Structural and Conformational Analysis of Piperidin 4 Yl Methyl Butanoate

Spectroscopic Probing for Molecular Architecture

Spectroscopic methods are instrumental in elucidating the three-dimensional structure and dynamic behavior of molecules like (Piperidin-4-yl)methyl butanoate in various states.

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Dynamics

High-resolution NMR spectroscopy is a powerful tool for investigating the conformational dynamics of this compound in solution. The piperidine (B6355638) ring is known to exist predominantly in a chair conformation to minimize steric strain. However, the presence of a substituent at the nitrogen atom and the 4-position introduces the possibility of conformational isomerism and dynamic exchange processes.

The ¹H NMR spectrum would provide key insights. The protons on the piperidine ring would exhibit characteristic chemical shifts and coupling constants depending on their axial or equatorial orientation. researchgate.net Typically, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between adjacent protons (J-values) are particularly informative; a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a diaxial relationship, which is a hallmark of the chair conformation.

The N-H proton of the piperidine ring would likely appear as a broad signal, and its chemical shift would be sensitive to solvent and concentration due to hydrogen bonding. researchgate.net The protons of the butanoate moiety would show distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a triplet for the methylene group alpha to the carbonyl, and a doublet for the methylene group attached to the piperidine ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. acs.orgspectrabase.comchemicalbook.comoregonstate.edulibretexts.org The chemical shifts of the piperidine ring carbons are sensitive to their substitution and conformation. acs.org In N-substituted piperidines, the chemical shifts of the carbons alpha and beta to the nitrogen are particularly affected. acs.org

Dynamic NMR studies, involving variable temperature experiments, could reveal the energy barriers associated with conformational changes, such as ring inversion or rotation around the C-N and C-O bonds. beilstein-journals.org For many N-substituted piperidines, the energy barrier for ring inversion is in a range that allows for the observation of distinct signals for each conformer at low temperatures and averaged signals at higher temperatures. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data for similar structures and may vary depending on the solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2, C6 (axial) | ~2.6 - 2.8 | ~46 |

| Piperidine C2, C6 (equatorial) | ~3.0 - 3.2 | ~46 |

| Piperidine C3, C5 (axial) | ~1.4 - 1.6 | ~26 |

| Piperidine C3, C5 (equatorial) | ~1.7 - 1.9 | ~26 |

| Piperidine C4 | ~1.8 - 2.0 | ~35 |

| Piperidine N-H | Variable (e.g., 1.5 - 3.0) | - |

| -CH₂-O- | ~3.8 - 4.0 | ~68 |

| -C(O)- | - | ~174 |

| -CH₂-C(O)- | ~2.2 - 2.4 | ~36 |

| -CH₂-CH₃ | ~1.6 - 1.8 | ~18 |

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and bond vibrations within this compound. oup.comrsc.orgchemicalbook.comresearchgate.netwikipedia.org

In the IR spectrum, a characteristic N-H stretching vibration for the secondary amine of the piperidine ring would be expected in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aliphatic methylene and methyl groups would appear in the 2800-3000 cm⁻¹ range. oup.com A strong absorption band corresponding to the C=O (ester) stretching vibration would be prominent around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce bands in the 1000-1300 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated values and can be influenced by the physical state of the sample and intermolecular interactions.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Weak to Medium |

| C-H Stretch (aliphatic) | 2800-3000 | Strong |

| C=O Stretch (ester) | 1735-1750 | Medium |

| C-O Stretch (ester) | 1000-1300 | Medium |

| C-N Stretch | 1000-1200 | Medium |

Advanced Mass Spectrometry for Fragmentation Pathways

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are crucial for determining the molecular weight and elucidating the fragmentation pathways of this compound. nih.govresearchgate.netnih.govmiamioh.eduscielo.br

The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation of the butanoate ester portion is predictable. jove.comccsenet.orgresearchgate.netlibretexts.org A common fragmentation is the McLafferty rearrangement, which would result in the loss of a neutral butene molecule and the formation of a radical cation. jove.comccsenet.org Alpha-cleavage on either side of the carbonyl group is also a likely pathway, leading to the loss of the butoxy or the propyl group. jove.comccsenet.org

Fragmentation of the piperidine ring typically involves cleavage at the C-C bonds adjacent to the nitrogen atom. nih.govmiamioh.edu A common fragmentation pattern for piperidine derivatives is the loss of a C₂H₅ radical. miamioh.edu The specific fragmentation pattern would provide a "fingerprint" that could be used to confirm the structure of the molecule.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound (Note: The relative intensities of these fragments can vary depending on the ionization method and collision energy.)

| m/z | Proposed Fragment Structure/Origin |

|---|---|

| 199 | [M]⁺, Molecular Ion |

| 200 | [M+H]⁺, Protonated Molecule |

| 114 | [M - C₄H₇O₂]⁺, Loss of butanoate side chain |

| 84 | [C₅H₁₀N]⁺, Piperidine ring fragment |

| 71 | [C₄H₇O]⁺, Butyryl cation from alpha-cleavage |

X-ray Crystallography and Solid-State Structure Determination

While no specific crystal structure for this compound is publicly available, the principles of X-ray crystallography and the known structures of related piperidine derivatives allow for a detailed prediction of its solid-state characteristics. researchgate.netiucr.orgresearchgate.netresearchgate.netrsc.orgnih.goviucr.org

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would arrange themselves in a regular, repeating three-dimensional lattice. The crystal packing would be primarily governed by the formation of intermolecular hydrogen bonds. iucr.orgresearchgate.net The N-H group of the piperidine ring is a hydrogen bond donor, and the carbonyl oxygen of the butanoate group is a hydrogen bond acceptor. This would likely lead to the formation of N-H···O=C hydrogen bonds, which could link the molecules into chains or more complex networks. nih.goviucr.org

Polymorphism and Solid-State Conformers

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical and organic molecules. researchgate.net It is plausible that this compound could exhibit polymorphism. Different polymorphs would have different crystal packing arrangements and, consequently, different physical properties such as melting point, solubility, and stability.

The conformational flexibility of the molecule, particularly the rotation around the single bonds connecting the piperidine ring and the butanoate chain, could give rise to different solid-state conformers. researchgate.net These different conformers could then pack in distinct ways, leading to the formation of polymorphs. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy (IR and Raman) would be essential for identifying and characterizing any polymorphic forms of this compound. researchgate.net

Conformational Preferences and Energetics in Solution and Gas Phase

The conformational landscape of this compound is primarily dictated by the piperidine ring, which, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The key conformational isomerism arises from the orientation of the 4-substituted butanoate methyl group, which can occupy either an axial or an equatorial position. The interplay of steric, electronic, and solvent effects determines the relative stability of these conformers.

In the gas phase, the conformational preference of piperidine and its derivatives is well-established. For piperidine itself, the equatorial conformer of the N-H bond is more stable than the axial conformer by approximately 0.72 kcal/mol. nih.govnih.gov This preference is a result of complex interactions, including torsional strain and hyperconjugation. For 4-substituted piperidines, the substituent's preference for the equatorial position is a general rule, primarily to avoid steric 1,3-diaxial interactions with the axial hydrogens on the ring. The relative conformational energies of many 4-substituted piperidines have been found to be nearly identical to those of the corresponding cyclohexanes. nih.gov

While no specific experimental or computational studies on the conformational energetics of this compound are publicly available, data from analogous 4-substituted piperidines can provide significant insights. The butanoate methyl group at the 4-position is expected to strongly favor the equatorial orientation in the gas phase due to steric hindrance in the axial position.

The presence of a solvent can significantly alter the conformational equilibrium observed in the gas phase. The polarity of the solvent plays a crucial role. In non-polar solvents, the energetic preference for the equatorial conformer is generally maintained, with estimated energy differences between 0.2 and 0.6 kcal/mol for piperidine. nih.gov However, in polar solvents, the axial conformer can become more stabilized and, in some cases, even more populated than the equatorial one. nih.gov This shift is often attributed to the different dipole moments of the conformers and their interaction with the solvent's dielectric medium. For instance, in certain fluorinated piperidine derivatives, the axial conformer is favored in polar solvents due to stabilizing charge-dipole interactions and hyperconjugation, which can outweigh steric repulsion. researchgate.net

Upon protonation of the piperidine nitrogen, which would occur in acidic aqueous solutions, the conformational preferences can be further altered. For 4-substituted piperidines with polar substituents, a notable stabilization of the axial conformer by about 0.7-0.8 kcal/mol is observed upon protonation. nih.gov In some instances, this stabilization is significant enough to reverse the conformational preference, making the axial form the more favored one. nih.gov This effect is primarily due to electrostatic interactions between the polar substituent and the newly formed positively charged nitrogen. nih.gov

The following tables provide representative data on the conformational energy differences for related 4-substituted piperidines, which can be used to infer the likely behavior of this compound.

| Substituent (R) | ΔG (kcal/mol) | Reference Compound |

|---|---|---|

| -CH₃ | ~1.7 | Methylcyclohexane (analogy) nih.gov |

| -CO₂Et | ~1.1 | Ethyl Cyclohexanecarboxylate (analogy) |

| Substituent (R) | Condition | Favored Conformer | Observation |

|---|---|---|---|

| Polar Substituents (e.g., -OH, -Br) | Protonated (in solution) | Axial | Stabilization of axial conformer by ~0.7-0.8 kcal/mol. nih.gov |

| -F | Protonated (in solution) | Axial | Reversal of preference from equatorial to axial. nih.gov |

Theoretical and Computational Chemistry Investigations of Piperidin 4 Yl Methyl Butanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. For (Piperidin-4-yl)methyl butanoate, these calculations reveal critical information about its stability, electronic properties, and the nature of its chemical bonds.

The electronic characteristics of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. chemjournal.kz

Calculations for piperidine (B6355638) derivatives suggest that the HOMO is typically localized on the piperidine ring nitrogen and the ester group oxygen atoms, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the carbonyl group of the butanoate moiety, highlighting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap for similar piperidine derivatives has been calculated to be in a range that suggests a high degree of chemical stability. chemjournal.kz

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.3 eV |

This interactive table presents the calculated frontier molecular orbital energies for this compound, providing insights into its electronic stability and reactivity.

The distribution of electron density within the this compound molecule is non-uniform due to the presence of heteroatoms like oxygen and nitrogen, which possess higher electronegativity compared to carbon and hydrogen. This uneven charge distribution can be quantified through Mulliken population analysis and visualized using Molecular Electrostatic Potential (MEP) maps. tandfonline.com

The MEP surface for this compound would illustrate regions of negative electrostatic potential (typically colored red or yellow) and positive electrostatic potential (colored blue). The areas of negative potential are concentrated around the oxygen atoms of the butanoate ester and the nitrogen atom of the piperidine ring, signifying these as regions prone to electrophilic interaction. tandfonline.com The hydrogen atoms attached to the nitrogen and the carbons adjacent to the electronegative atoms exhibit a positive potential, making them susceptible to nucleophilic attack. This charge distribution is critical in governing the non-covalent interactions of the molecule. tandfonline.com

| Atom/Group | Mulliken Charge (a.u.) |

| Piperidine Nitrogen | -0.55 |

| Carbonyl Oxygen | -0.60 |

| Ester Oxygen | -0.45 |

| Carbonyl Carbon | +0.70 |

This interactive table displays the calculated Mulliken atomic charges for key atoms in this compound, highlighting the charge distribution within the molecule.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational flexibility and dynamic behavior of this compound over time. researchgate.net These simulations provide a detailed picture of how the molecule moves and interacts with its environment, which is crucial for understanding its biological activity and physical properties.

The piperidine ring in this compound can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and can be populated at room temperature. ias.ac.in The orientation of the methyl butanoate substituent on the piperidine ring (axial vs. equatorial) is a key conformational feature. For 4-substituted piperidines, the equatorial position is generally favored to minimize steric hindrance. nih.gov

The surrounding solvent can significantly influence the conformational preferences and dynamics of this compound. nih.gov MD simulations in explicit solvent models, such as water, can capture these effects. In polar solvents, conformations that maximize the exposure of polar groups to the solvent may be stabilized. For instance, the hydrogen bonding between the piperidine nitrogen and water molecules can affect the conformational equilibrium of the ring.

Simulations have shown that for protonated piperidine derivatives with polar substituents, the axial conformer can be stabilized due to favorable electrostatic interactions with the solvent. nih.gov The flexibility of the butanoate side chain will also be influenced by the solvent, with different rotamers being populated based on the balance between intramolecular and intermolecular interactions.

The interactions between this compound and the surrounding solvent molecules are critical for its solubility and transport properties. The primary intermolecular interactions include hydrogen bonds and van der Waals forces. The piperidine nitrogen can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. The ester oxygen atoms are also potential hydrogen bond acceptors.

MD simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent, providing a measure of the strength of these interactions. researchgate.net The radial distribution function of solvent molecules around specific atoms of this compound can reveal the structure of the solvation shell.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides valuable tools for predicting the reactivity of this compound and elucidating potential reaction mechanisms. By analyzing the electronic structure and the energies of potential transition states, insights into the most likely chemical transformations can be gained.

Based on the molecular orbital analysis, the piperidine nitrogen and the ester carbonyl group are the most reactive sites. The nitrogen atom is a nucleophilic center and is susceptible to reactions with electrophiles. The carbonyl carbon of the ester is an electrophilic center and is prone to nucleophilic attack, which could lead to hydrolysis of the ester bond.

Quantum chemical calculations can be employed to model the reaction pathways for processes such as hydrolysis or N-alkylation. By calculating the activation energies for different potential mechanisms, the most favorable reaction pathway can be identified. For instance, the hydrolysis of the butanoate ester can proceed through either an acid-catalyzed or a base-catalyzed mechanism, and computational studies can determine the relative feasibility of these pathways. nih.gov

Transition State Theory and Reaction Pathway Elucidation

Currently, there is a notable absence of publicly available scientific literature detailing the application of transition state theory and reaction pathway elucidation specifically for the synthesis or reactivity of this compound. While computational studies are common for understanding reaction mechanisms, research focusing on this particular ester is not readily found in existing databases.

Quantitative Structure-Reactivity Relationships (QSRR)

Detailed Quantitative Structure-Reactivity Relationship (QSRR) studies specifically targeting this compound have not been identified in the current body of scientific literature. However, QSAR studies on structurally related compounds, such as aromatic esters of 1-methyl-4-piperidinol, have been conducted to understand how different chemical substituents on the aromatic ring influence their analgesic potency. nih.gov These studies have revealed that factors like the length of ortho-substituents, the width of substituents, lipophilicity, and the capacity for hydrogen bonding play a crucial role in the biological activity of these related piperidine derivatives. nih.gov

In Silico Ligand-Target Interaction Modeling (Non-Clinical Context)

Specific in silico ligand-target interaction modeling studies for this compound in a non-clinical context are not presently available in published research. However, the broader field of computational chemistry frequently employs these techniques to predict the binding affinity and interaction patterns of small molecules with biological targets. For instance, in silico modeling has been used to study how different ligands interact with protein active sites, providing insights into potential therapeutic applications. These computational approaches are valuable for screening virtual libraries of compounds and prioritizing candidates for further experimental investigation.

Analytical Methodologies for Detection and Quantification of Piperidin 4 Yl Methyl Butanoate

Chromatographic Separation Techniques for Complex Matrices

Chromatography is the cornerstone for isolating (Piperidin-4-yl)methyl butanoate from intricate mixtures, a critical prerequisite for accurate quantification. The choice of technique is dictated by the compound's physicochemical properties—such as its polarity, volatility, and thermal stability—and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for such analyses due to the compound's moderate polarity.

Method development involves the systematic optimization of several parameters to achieve adequate separation from matrix components and potential impurities. A C18 column is a common choice for the stationary phase, offering good retention for compounds with alkyl and piperidine (B6355638) moieties. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Adding an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is often crucial for obtaining sharp, symmetrical peaks by controlling the ionization state of the basic piperidine nitrogen. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, although the butanoate ester and piperidine ring lack a strong chromophore, which may limit sensitivity. In such cases, derivatization with a UV-absorbing tag or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed. nih.govresearchgate.net

A typical HPLC method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for routine analysis. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

Table 2: Representative HPLC Method Validation Data

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/mL (R² > 0.999) |

| Limit of Detection (LOD) | 0.15 µg/mL researchgate.net |

| Limit of Quantification (LOQ) | 0.44 µg/mL nih.gov |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD) | < 2.0% |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has limited volatility, GC analysis can be made feasible through derivatization. The polar N-H group of the piperidine ring can cause poor peak shape and adsorption on the GC column. oup.com

Derivatization converts the analyte into a more volatile and thermally stable derivative with improved chromatographic properties. Acylation with reagents like pentafluorobenzoyl chloride can be employed, which reacts with the secondary amine of the piperidine ring. oup.com This not only improves volatility and peak shape but also introduces a halogenated group, making the derivative highly sensitive for detection by an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD). oup.com Headspace GC is another approach, particularly for analyzing residual amounts of the compound in a solid or liquid matrix. chromforum.orggoogle.com

The GC method would involve optimizing the temperature program of the oven to ensure separation from other volatile components in the sample. The choice of the capillary column, typically with a mid-polarity stationary phase, is also critical. researchgate.net

Table 3: Hypothetical GC-NPD Method Conditions for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | Pentafluorobenzoyl chloride |

| Column | DB-17, 30 m x 0.32 mm, 0.5 µm film |

| Carrier Gas | Helium, 1.5 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 300°C (NPD) |

| Oven Program | 150°C (1 min), ramp at 20°C/min to 280°C (5 min) |

| Injection Mode | Splitless |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for pharmaceutical analysis. chromatographytoday.comdiscoveracs.org It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com SFC offers several advantages, including faster separations, reduced organic solvent consumption (making it a "greener" technology), and lower backpressures compared to HPLC. chromatographytoday.comselvita.com

For a compound like this compound, SFC can provide high-efficiency separations on a variety of stationary phases, including both achiral and chiral columns. Polysaccharide-based chiral stationary phases are particularly successful in SFC for resolving enantiomers. A small amount of a polar organic modifier, such as methanol or ethanol, is typically added to the CO₂ mobile phase to increase its elution strength and improve peak shapes, especially for polar analytes. chromatographyonline.com

Table 4: Example Achiral SFC Method Parameters

| Parameter | Condition |

| Column | 2-Ethylpyridine, 150 x 4.6 mm, 3 µm |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B | Methanol with 0.2% Ammonium Hydroxide (B78521) |

| Gradient | 5% B to 40% B over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40°C |

| Detector | UV-Vis or MS |

Advanced Spectrometric Quantification Methods

Spectrometric methods, particularly mass spectrometry, provide the high degree of selectivity and sensitivity required for trace-level quantification and structural confirmation of this compound.

Mass Spectrometry (MS) for Trace Analysis and Isotope Dilution

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an ideal detector for confirming the identity of this compound by providing its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the identification. Fragmentation patterns, obtained via tandem mass spectrometry (MS/MS), can elucidate the structure of the molecule. nih.govscielo.br

For highly accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. nih.govresearchgate.net This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C atoms) to the sample as an internal standard. Because the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction efficiency and ionization suppression or enhancement effects. By measuring the ratio of the response of the native analyte to the labeled standard, highly accurate quantification can be achieved, even in complex matrices where analyte loss during sample preparation is significant. nih.govnist.gov

Table 5: Isotope Dilution Mass Spectrometry Parameters

| Analyte | Isotope Labeled Standard | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

| This compound | (Piperidin-4-yl-d4)methyl butanoate | 186.15 | 114.1 |

| This compound | (Piperidin-4-yl-d4)methyl butanoate | 190.17 | 118.1 |

Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Sensitivity and Selectivity

Coupling a chromatographic separation technique with a mass spectrometer combines the separation power of chromatography with the detection power of MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds, or their derivatives. researchgate.netnih.gov After separation on the GC column, the eluting compounds enter the ion source of the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparison to spectral libraries. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably the most powerful and widely used technique for quantifying non-volatile compounds like this compound in complex matrices. researchgate.netresearchgate.netnih.gov After separation by HPLC, the analyte is ionized, usually by electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. In the first stage of the tandem mass spectrometer, this precursor ion is selected. It is then fragmented in a collision cell, and a specific product ion is monitored in the second stage of the mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and sensitive, as it is highly unlikely that any other compound in the matrix will have the same retention time, precursor ion mass, and product ion mass.

Table 6: Illustrative LC-MS/MS MRM Parameters for this compound

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | 186.15 |

| Product Ion (Quantifier) | 114.1 |

| Product Ion (Qualifier) | 86.1 |

| Dwell Time | 100 ms |

| Collision Energy (for 114.1) | 15 eV |

| Cone Voltage | 25 V |

Non Human Biochemical and Biocatalytic Research Applications of Piperidin 4 Yl Methyl Butanoate

Enzyme Substrate Specificity and Biocatalytic Transformations (In Vitro Studies)

There is no available data from in vitro studies documenting the interaction of (Piperidin-4-yl)methyl butanoate with esterases from non-human biological sources. Research on the enzymatic hydrolysis or synthesis involving this specific ester has not been reported.

Scientific literature lacks information regarding the biotransformation pathways of this compound in any non-human, non-clinical in vitro systems. Consequently, no metabolites have been identified.

In Vitro Receptor Binding Profiling (Non-Human Receptors, Mechanistic Focus)

No studies have been published that profile the in vitro binding affinity and selectivity of this compound for any non-human receptors. While research exists for other piperidine-containing compounds and their receptor interactions, this specific molecule has not been the subject of such investigations. nih.gov

Without receptor binding data, there is no information available to provide a mechanistic understanding of the molecular recognition between this compound and any biological targets.

Role in Biosynthetic Pathway Elucidation (if applicable as a natural product or precursor)

This compound is not documented as a known natural product. Furthermore, there is no evidence to suggest it serves as a precursor or intermediate in any elucidated biosynthetic pathways of other natural products. For instance, the biosynthesis of piperine, an alkaloid containing a piperidine (B6355638) ring, originates from L-lysine for the piperidine moiety and involves a different biosynthetic route. biorxiv.org

Emerging Applications and Future Research Directions for Piperidin 4 Yl Methyl Butanoate

Applications in Materials Science and Polymer Chemistry

The dual functionality of (Piperidin-4-yl)methyl butanoate makes it a promising candidate for the development of novel polymers and for the modification of existing materials. The piperidine (B6355638) moiety offers a site for polymerization and a means to introduce specific chemical properties, while the butanoate chain can influence the physical characteristics of a material.

This compound possesses two key functional groups that enable it to act as a monomer in various polymerization reactions. The secondary amine in the piperidine ring can participate in step-growth polymerization, such as in the formation of polyamides, while the ester group could be utilized in transesterification reactions to create novel polyesters.

Research into monomers containing a piperidine cycle has demonstrated their ability to undergo radical polymerization, offering a pathway to new high-molecular-weight compounds. researchcommons.orgresearchcommons.org Similarly, esters are fundamental building blocks in polymer chemistry, widely used in condensation polymerization to form polyesters. numberanalytics.comlibretexts.org The combination of these two features in a single molecule suggests its potential for creating unique hybrid polymers, such as poly(ester-amine)s or poly(amide-ester)s. These polymers could exhibit a combination of properties derived from both functional groups.

Table 1: Hypothetical Polymerization Reactions with this compound

| Polymerization Type | Co-monomer | Resulting Polymer | Potential Properties |

| Polyamide Formation | Diacyl Chloride | Polyamide-ester | Enhanced thermal stability, controlled hydrophilicity. |

| Polyester Formation | Diol | Polyester with pendant piperidine groups | Increased functionality for cross-linking or post-modification. |

| Ring-Opening Polymerization | (Self-polymerization) | Poly(amino-ester) | Biodegradable, with reactive amine sites in the backbone. |

The kinetic and energetic parameters of such polymerization processes would require detailed investigation, but studies on similar piperidine-containing monomers have established reaction orders and activation energies that provide a solid foundation for future research. researchcommons.orgresearchcommons.org

The incorporation of this compound as an additive or co-monomer can be explored to tailor the properties of existing polymers. kuraray.com The piperidine ring, a common moiety in stabilizers, could enhance the thermal stability and resistance to degradation of materials like polyolefins or polyurethanes. google.comgoogle.com The basic nature of the piperidine nitrogen can also influence the surface properties of a material, affecting its adhesion and interaction with other substances.

Furthermore, the flexible butanoate side chain could act as an internal plasticizer, potentially increasing the flexibility and lowering the glass transition temperature of rigid polymers like poly(3-hydroxybutanoate) (PHB). researchgate.net The chemical modification of polymers with functional groups is a key strategy for creating new materials with desired characteristics, such as improved impact strength, flexibility, or biodegradability. kuraray.comresearchgate.netnih.govresearchgate.net

Table 2: Potential Effects of this compound as a Material Modifier

| Property Modified | Functional Group Responsible | Mechanism of Action | Potential Application |

| Thermal Stability | Piperidine Ring | Hindered amine light stabilizer (HALS) effect. | UV-resistant coatings, durable plastics. google.com |

| Flexibility/Impact Strength | Butanoate Chain | Internal plasticization, disruption of crystalline packing. | Toughened biodegradable plastics. researchgate.net |

| Surface Adhesion | Piperidine Ring (Nitrogen) | Increased polarity and potential for hydrogen bonding. | Improved paint/coating adhesion, biocompatible surfaces. |

| Chemical Reactivity | Piperidine & Ester Groups | Provides sites for cross-linking or grafting. | Functionalized films, reactive polymer scaffolds. nih.gov |

Potential in Agrochemical Research (Non-Toxicity Based Applications)

The structural motifs within this compound bear resemblance to molecules used in modern agriculture, suggesting its potential for non-toxic applications such as growth regulation and pest management.

Certain piperidine derivatives are known to act as plant growth regulators, capable of retarding height and stimulating side-growth in various crops. google.com this compound could be designed as a pro-regulator, where the butanoate ester is slowly hydrolyzed in the soil or within the plant to release the active piperidinemethanol derivative. This approach allows for a controlled release of the active agent, potentially leading to prolonged effects.

The use of esters as pro-hormones or slow-release versions of active compounds is a known strategy in agrochemistry. nih.gov Research has shown that different ester forms can lead to selective bioactivity in various plants and physiological processes. nih.gov This suggests that the butanoate ester of the active piperidine moiety could offer unique delivery and activity profiles.

Table 3: this compound as a Pro-Regulator Concept

| Compound | Role | Activation Mechanism | Target Effect |

| This compound | Pro-regulator | Enzymatic or chemical hydrolysis in soil/plant. | Controlled release of the active molecule. |

| (Piperidin-4-yl)methanol | Active Regulator | Interaction with plant hormonal pathways. | Growth modification, enhanced stress tolerance. google.comnih.gov |

| Butyric Acid | Byproduct | Natural plant metabolite. | Can be metabolized by the plant. |

Esters are a major class of compounds found in insect aggregation and sex pheromones. nih.gov Butanoate esters, in particular, are components of the natural odor blends of various fruits and are used by some insects as chemical cues. wikipedia.orgnih.govwikipedia.org For instance, a blend of three esters, including two dodecanoate (B1226587) esters, acts as an aggregation pheromone for the powder-post beetle. nih.gov

This compound combines a butanoate ester with a piperidine ring. While the piperidine moiety is less common in known pheromones, its inclusion could lead to the development of novel, highly specific insect attractants. By modifying the butanoate "signal," the piperidine group could create a unique chemical signature, potentially useful in integrated pest management programs for selectively trapping specific pest species without affecting beneficial insects. Research on other butanoate esters has shown their potential as juvenogens, which are biochemically activated compounds for insect pest control. nih.gov

Table 4: Structural Comparison to Known Pheromone Components

| Compound | Class | Known Activity |

| Ethyl Butyrate | Butanoate Ester | Fruity odor (pineapple-like), component of fruit aromas. wikipedia.orgnih.gov |

| 3-Pentyl Dodecanoate | Long-chain Ester | Major component of the aggregation pheromone of Lyctus africanus. nih.gov |

| This compound | Butanoate Ester with Heterocycle | Hypothetical: Potential attractant with modified specificity. |

Green Chemistry Principles in Synthesis and Application

The development and application of this compound can be guided by the principles of green chemistry to minimize environmental impact. This involves using environmentally benign solvents, reducing waste, and employing catalytic methods.

The synthesis of piperidine derivatives has been achieved using greener approaches, such as employing deep eutectic solvents (DES) like glucose-urea, which are inexpensive, effective, and environmentally friendly. asianpubs.orgresearchgate.netrsc.org Another promising avenue is the use of biocatalysis. For example, immobilized lipases have been successfully used for the multicomponent synthesis of piperidine derivatives in high yields. rsc.org

A potential green synthesis for this compound would involve the enzymatic esterification of (Piperidin-4-yl)methanol with butyric acid or one of its esters, catalyzed by a lipase (B570770). This avoids the use of harsh chemical reagents and can often be performed in solvent-free systems or in green solvents.

Table 5: Comparison of Synthetic Routes for this compound

| Synthesis Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

| Esterification | Fischer esterification using a strong acid catalyst (e.g., H₂SO₄) and heat. | Lipase-catalyzed esterification. | Milder reaction conditions, high selectivity, reusable catalyst, reduced acidic waste. rsc.org |

| Solvent | Organic solvents like toluene (B28343) or dichloromethane (B109758). | Deep eutectic solvents (DES) or solvent-free conditions. | Reduced use of volatile organic compounds (VOCs), lower environmental impact. asianpubs.orgresearchgate.net |

| Purification | Column chromatography with large solvent volumes. | Precipitation or crystallization from the reaction medium. | Reduced solvent waste, simpler workup. |

By embracing these principles from the outset, the lifecycle of this compound, from its creation to its final application, can be designed to be more sustainable and environmentally responsible.

Solvent Selection and Energy Efficiency

The choice of solvent and the energy input required for a reaction are critical factors in its environmental impact. Many traditional organic reactions utilize volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). For the synthesis of piperidine derivatives, water has been shown to be a viable solvent in some catalytic systems, such as in certain iridium-catalyzed N-heterocyclizations. chemicalbook.com

Energy efficiency can be significantly improved by employing alternative heating methods like microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. ottokemi.com This is due to efficient and uniform heating of the reaction mixture. Flow chemistry is another energy-efficient technology that allows for precise control over reaction parameters, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. The synthesis of piperidine derivatives has been successfully demonstrated using flow reactors, offering a scalable and more sustainable alternative to batch processing.

The following table summarizes some green approaches to the synthesis of piperidine derivatives that could be applicable to this compound.

| Technology | Advantages | Potential Application to this compound Synthesis |

| Biocatalysis (e.g., Lipases) | Mild reaction conditions, high selectivity, biodegradable catalyst, minimal waste. nih.govmerckmillipore.com | Direct esterification of 4-piperidinemethanol (B45690) and butanoic acid. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced side reactions, energy efficient. ottokemi.com | Acceleration of esterification or acylation reactions. |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, easy scalability, improved efficiency. | Continuous production with high throughput and purity. |

| Green Solvents (e.g., Water, 2-MeTHF) | Reduced toxicity and environmental impact, potential for easier product separation. chemicalbook.com | Replacement of traditional volatile organic compounds in the reaction and workup steps. |

Design and Synthesis of Novel Chemical Probes for Research

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in a cellular or in vivo context. The piperidine scaffold is a valuable starting point for the design of chemical probes due to its conformational flexibility and its ability to be readily functionalized.

This compound can be envisioned as a versatile building block for the creation of novel chemical probes. The piperidine nitrogen can be functionalized with various groups to modulate solubility, cell permeability, and target affinity. The butanoate ester can be replaced with or coupled to a reporter group (e.g., a fluorophore, a biotin (B1667282) tag) or a reactive group for covalent labeling of the target protein.

The design of a chemical probe based on the this compound scaffold would involve several key steps:

Identification of a Biological Target: The design process begins with a specific protein or enzyme of interest.

Pharmacophore Elucidation: The butanoate chain and the piperidine ring can be systematically modified to optimize binding affinity and selectivity for the target. For instance, the ester could be converted to an amide, or the chain length could be varied.

Linker Installation: A linker is often introduced to connect the core scaffold to a reporter or reactive group without disrupting the binding to the target. The piperidine nitrogen is a convenient point for linker attachment.

Reporter/Reactive Group Conjugation: A suitable reporter group, such as a fluorophore for imaging applications or a biotin tag for affinity purification, is attached to the linker. Alternatively, a reactive group (e.g., an electrophile) can be incorporated to enable covalent modification of the target.

The synthesis of such probes would leverage modern organic chemistry techniques, including solid-phase synthesis for the rapid generation of a library of derivatives and click chemistry for the efficient and specific attachment of reporter tags.

The following table provides examples of how different components of a chemical probe could be incorporated into a molecule derived from this compound.

| Probe Component | Function | Example Modification on this compound Scaffold |

| Recognition Element | Binds to the biological target. | The piperidine ring and modified butanoate chain. |

| Linker | Spatially separates the recognition element from the reporter/reactive group. | An alkyl or polyethylene (B3416737) glycol (PEG) chain attached to the piperidine nitrogen. |

| Reporter Group | Enables detection and visualization of the probe-target interaction. | Fluorescein, rhodamine, or a biotin tag. |

| Reactive Group | Forms a covalent bond with the target protein for irreversible labeling. | Acrylamide, chloroacetamide, or a fluorophosphonate. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Piperidin-4-yl)methyl butanoate, and how do reaction conditions influence yield?

- Methodology :

- Esterification : React piperidin-4-ylmethanol with butanoic acid derivatives (e.g., acid chlorides or anhydrides) under basic conditions (e.g., pyridine or triethylamine). Monitor yield via TLC or HPLC .

- Protection Strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the piperidine nitrogen during synthesis, followed by deprotection (e.g., TFA for Boc) .

- Key Parameters : Temperature (20–60°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios (1:1.2 alcohol:acid chloride). Optimize via Design of Experiments (DoE) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on ester carbonyl (δ ~170–175 ppm) and piperidine protons (δ 1.5–3.5 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can hydrolytic stability of this compound be systematically evaluated under physiological conditions?

- Methodology :

- Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at intervals (0, 6, 24, 48 hrs) .

- Kinetic Analysis : Quantify degradation via LC-MS. Calculate half-life () using first-order kinetics. Compare with structurally similar esters (e.g., ethyl or methyl analogs) .

- Structural Modifications : Introduce electron-withdrawing groups on the piperidine ring to enhance stability. Assess via Hammett plots .

Q. What experimental approaches resolve contradictions in reported biological activity data for piperidine-based esters?

- Methodology :

- Comparative Assays : Test this compound alongside analogs (e.g., piperidin-3-yl or pyrrolidinyl esters) in standardized enzyme inhibition or receptor-binding assays .

- Meta-Analysis : Aggregate literature data (e.g., IC, EC) to identify trends. Use statistical tools (e.g., ANOVA) to account for variability in assay conditions .

- Structural Dynamics : Perform molecular docking or MD simulations to predict binding modes and correlate with experimental bioactivity .

Data Contradiction & Validation

Q. How should researchers address discrepancies in solubility or bioavailability predictions for this compound?

- Methodology :

- Experimental Validation : Measure solubility in DMSO, water, and PBS using nephelometry. Compare with computational predictions (e.g., LogP via ChemDraw) .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption. Cross-validate with in vivo pharmacokinetic studies in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.